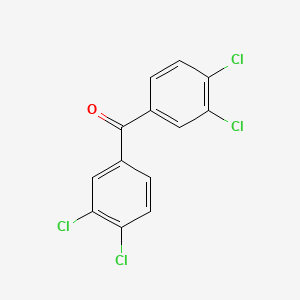
Bis(3,4-dichlorophenyl)methanone
Overview
Description
Bis(3,4-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H6Cl4O. It has a molecular weight of 319.99800 . The compound is also known by other names such as 3,4,3’,4’-tetrachloro-benzophenone and 3,3’,4,4’-Tetrachlorobenzophenone .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 3,4-Dichlorobenzenes and involves the use of Carbon tetrachloride, Aluminium chloride, and 1,2-Dichlorobenzene . The synthesis process has been documented in various literature sources, including the American Chemical Journal and the Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 6 hydrogen atoms, 4 chlorine atoms, and 1 oxygen atom . The exact mass of the molecule is 317.91700 .Physical and Chemical Properties Analysis
This compound has a density of 1.485g/cm3 and a boiling point of 442.9ºC at 760 mmHg . The compound’s melting point is not available . The flash point of the compound is 186.7ºC .Scientific Research Applications
Synthesis and Antioxidant Properties
Bis(3,4-dichlorophenyl)methanone derivatives have been explored for their potential in synthesizing compounds with significant antioxidant properties. For instance, bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone derivatives showed effective antioxidant power when compared to standard antioxidant compounds like butylated hydroxyanisole and butylated hydroxytoluene (Balaydın et al., 2010).
Novel Synthesis and Spectral Characterization
The compound has also been utilized in the novel synthesis of organic compounds with complex molecular structures. For example, various methanone derivatives were synthesized, characterized, and studied using Density Functional Theory (DFT) for properties like dipole moment and molecular electrostatic potential (Enbaraj et al., 2021).
Applications in Material Science
In material science, derivatives of this compound have been used in the development of thermally activated delayed fluorescent emitters. These emitters, such as BPBCz and TrzBCz, displayed high efficiency in blue emission colors and were found to be promising for practical applications in blue TADF devices (Kim et al., 2016).
Fluorescence Applications
Compounds derived from this compound have been shown to possess remarkable fluorescence properties. For instance, a derivative of tetraphenylethene displayed aggregation-induced emission with high fluorescence quantum yields, making it a potential candidate for chemical sensing and environmental monitoring (Wang et al., 2015).
Pharmaceutical Analysis
In the pharmaceutical field, this compound derivatives have been employed in analytical methods for detecting UV filters in biological samples. This application is vital for pharmacokinetics, pharmacodynamics, and drug monitoring (Locatelli et al., 2019).
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These derivatives were tested against various bacterial and fungal species, showing potential as antimicrobial agents (Thirunarayanan, 2016).
Mechanism of Action
Target of Action
Bis(3,4-dichlorophenyl)methanone is a complex compound with a molecular weight of 319.998 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways . For instance, some compounds can bind to a receptor or enzyme, altering its function and leading to changes in cellular processes . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For example, some compounds can inhibit enzymes, disrupt cell signaling pathways, or alter gene expression
Result of Action
Similar compounds have been found to have various effects, such as inducing cell death, inhibiting cell growth, or modulating immune responses . More research is needed to understand the specific effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
Bis(3,4-dichlorophenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to changes in nerve impulse transmission, affecting normal cellular functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact oxidative stress levels within cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like AchE, inhibiting their activity and leading to an accumulation of acetylcholine . This inhibition can result in altered nerve signal transmission and various downstream effects on cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and cellular stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers noticeable changes in cellular and physiological functions. High doses of this compound can result in oxidative stress, cellular damage, and potential organ toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect oxidative stress pathways, leading to the production of ROS and subsequent cellular damage . The compound’s interactions with metabolic enzymes can alter the balance of metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
bis(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPWLOFHJEKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375223 | |
| Record name | bis(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75795-07-2 | |
| Record name | bis(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
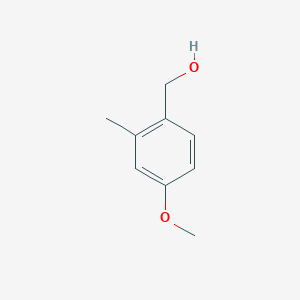
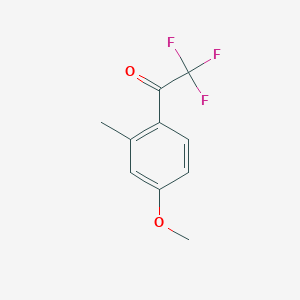
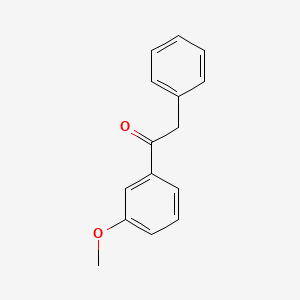
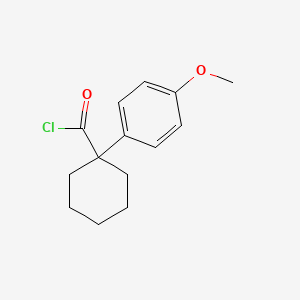
![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)
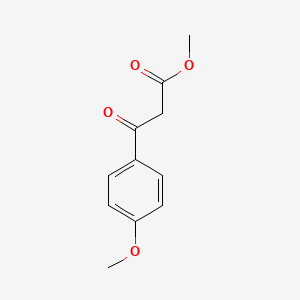
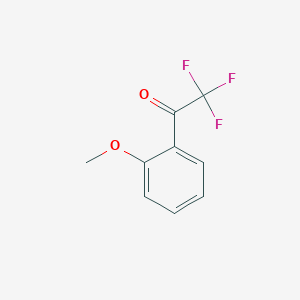
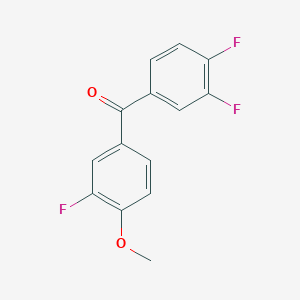
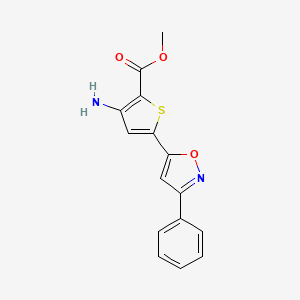


![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
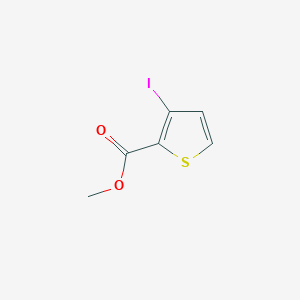
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
